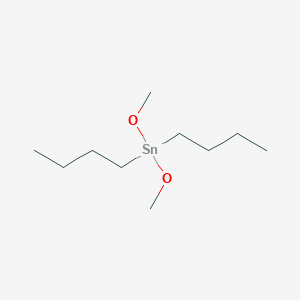![molecular formula C10H11ClO2S B091375 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid CAS No. 17413-74-0](/img/structure/B91375.png)
2-[(4-Chlorophenyl)thio]-2-methylpropionic acid
Übersicht
Beschreibung
2-[(4-Chlorophenyl)thio]-2-methylpropionic acid (CMTP) is a chemical compound that belongs to the class of thioether carboxylic acids. It is a white crystalline powder that is soluble in water and organic solvents. CMTP has been widely studied for its potential applications in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid is not fully understood. However, it has been suggested that 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid may also inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
2-[(4-Chlorophenyl)thio]-2-methylpropionic acid has been shown to exhibit anti-inflammatory and anticancer activities in various cell lines and animal models. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid in lab experiments is its relatively low cost and easy availability. 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one limitation of using 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid is its low solubility in water, which may limit its use in certain experimental conditions. 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid may also exhibit cytotoxicity at high concentrations, which may limit its use in some cell-based assays.
Zukünftige Richtungen
There are several potential future directions for the research on 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid. One direction is to further elucidate the mechanism of action of 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid and its potential targets in various diseases. Another direction is to explore the pharmacokinetics and pharmacodynamics of 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid in vivo, including its absorption, distribution, metabolism, and excretion. Additionally, the development of novel analogs of 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid with improved potency and selectivity may lead to the discovery of new therapeutic agents for various diseases.
Synthesemethoden
2-[(4-Chlorophenyl)thio]-2-methylpropionic acid can be synthesized by reacting 4-chlorothiophenol with 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution to form 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorophenyl)thio]-2-methylpropionic acid has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to exhibit anti-inflammatory and anticancer activities in vitro and in vivo. 2-[(4-Chlorophenyl)thio]-2-methylpropionic acid has also been studied for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOJPBXXOMDAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169768 | |
| Record name | Isobutyric acid, alpha-(p-chlorophenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ISOBUTYRIC ACID, alpha-(p-CHLOROPHENYLTHIO)- | |
CAS RN |
17413-74-0 | |
| Record name | 2-[(4-Chlorophenyl)thio]-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17413-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyric acid, alpha-(p-chlorophenylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyric acid, alpha-(p-chlorophenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)









![Dibenzo[g,p]chrysene](/img/structure/B91316.png)